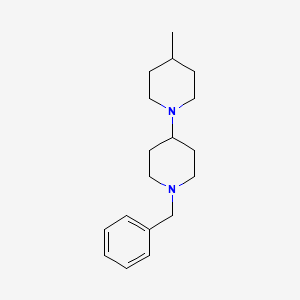
1'-Benzyl-4-methyl-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Benzyl-4-methyl-1,4’-bipiperidine is a chemical compound belonging to the class of bipiperidines It is characterized by the presence of a benzyl group attached to the nitrogen atom of one piperidine ring and a methyl group attached to the nitrogen atom of the other piperidine ring
Métodos De Preparación
The synthesis of 1’-Benzyl-4-methyl-1,4’-bipiperidine typically involves multiple steps. One common method starts with the reaction of 4-piperidone monohydrate hydrochloride with benzyl bromide in the presence of anhydrous potassium carbonate and dry DMF (dimethylformamide). The reaction mixture is heated at 65°C for 14 hours to yield 1-benzyl-4-piperidone
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1’-Benzyl-4-methyl-1,4’-bipiperidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, where the benzyl or methyl groups can be replaced with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents like toluene and DMF, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted bipiperidines and their derivatives.
Aplicaciones Científicas De Investigación
1’-Benzyl-4-methyl-1,4’-bipiperidine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceutical compounds.
Biology: This compound is used in the study of biological systems and can act as a ligand in receptor binding studies.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1’-Benzyl-4-methyl-1,4’-bipiperidine involves its interaction with specific molecular targets in the body. It can act as a monoamine releasing agent, selectively releasing neurotransmitters such as dopamine and norepinephrine . This action is mediated through its binding to monoamine transporters, leading to the release of these neurotransmitters into the synaptic cleft. Additionally, it may inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters .
Comparación Con Compuestos Similares
1’-Benzyl-4-methyl-1,4’-bipiperidine can be compared with other similar compounds, such as:
4-Benzylpiperidine: This compound also acts as a monoamine releasing agent but has different selectivity and potency.
1-Benzyl-4-piperidone: Used as a building block in organic synthesis, it shares structural similarities but differs in its functional groups and reactivity.
Methylbenzylpiperazine: Known for its stimulant properties, it has a different pharmacological profile compared to 1’-Benzyl-4-methyl-1,4’-bipiperidine.
Propiedades
Número CAS |
116269-54-6 |
|---|---|
Fórmula molecular |
C18H28N2 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
1-benzyl-4-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C18H28N2/c1-16-7-13-20(14-8-16)18-9-11-19(12-10-18)15-17-5-3-2-4-6-17/h2-6,16,18H,7-15H2,1H3 |
Clave InChI |
XDJVHHGHPALECK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B14310243.png)
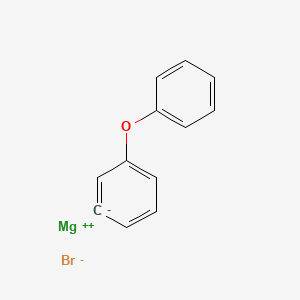


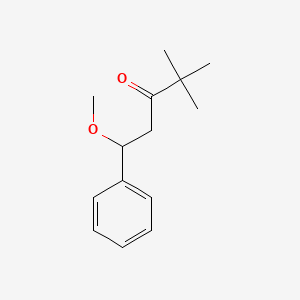
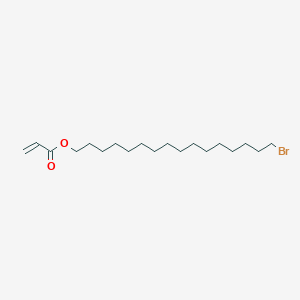

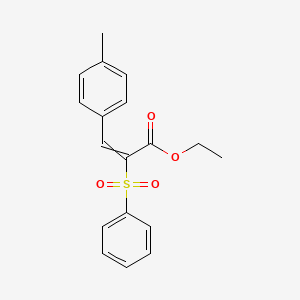
![6-[(4,5-Dihydro-1,3-thiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B14310309.png)
![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine](/img/structure/B14310312.png)


![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-3-ol](/img/structure/B14310320.png)

